3-(1-Aminocyclopropyl)benzamide
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Overview
Description
3-(1-Aminocyclopropyl)benzamide is an organic compound with the molecular formula C10H12N2O It is a benzamide derivative characterized by the presence of an aminocyclopropyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)benzamide typically involves the reaction of 3-bromobenzamide with aminocyclopropane. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd) under an inert atmosphere. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminocyclopropyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The benzamide moiety allows for substitution reactions, where functional groups can be introduced at specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
3-(1-Aminocyclopropyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopropyl)benzamide involves its interaction with specific molecular targets and pathways. One of the primary targets is lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of histone methylation. By inhibiting LSD1, the compound can modulate gene expression and potentially treat disorders associated with epigenetic dysregulation .
Comparison with Similar Compounds
Similar Compounds
2-Aminocyclopropyl)phenyl derivatives: These compounds share a similar aminocyclopropyl group but differ in the position of the amino group on the benzene ring.
3-Acetoxy-2-methylbenzamides: These compounds have different substituents on the benzene ring, leading to variations in their chemical properties and applications.
Uniqueness
3-(1-Aminocyclopropyl)benzamide is unique due to its specific structure, which allows it to interact with LSD1 selectively. This selectivity makes it a valuable compound for research in epigenetics and potential therapeutic applications.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(1-aminocyclopropyl)benzamide |
InChI |
InChI=1S/C10H12N2O/c11-9(13)7-2-1-3-8(6-7)10(12)4-5-10/h1-3,6H,4-5,12H2,(H2,11,13) |
InChI Key |
QQTBWBAECHCLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC(=C2)C(=O)N)N |
Origin of Product |
United States |
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